4-(Benzyloxy)piperidine hydrochloride
Overview
Description
4-(Benzyloxy)piperidine hydrochloride is an organic compound with the chemical formula C12H18ClNO. It is a white to pale yellow solid that is soluble in water and various organic solvents such as alcohols, ethers, and chloroform . This compound is commonly used as an intermediate in organic synthesis for the preparation of other chemical compounds .
Mechanism of Action
Target of Action
4-Benzyloxy-piperidine hydrochloride is a research chemical that primarily targets monoamine neurotransmitters . It has a high selectivity for releasing dopamine and norepinephrine over serotonin .
Mode of Action
The compound acts as a monoamine releasing agent . It interacts with the monoamine transporters, leading to the release of dopamine and norepinephrine into the synaptic cleft . This results in increased levels of these neurotransmitters, which can lead to various physiological effects.
Biochemical Pathways
The primary biochemical pathway affected by 4-Benzyloxy-piperidine hydrochloride is the monoaminergic system, particularly the dopaminergic and noradrenergic systems . The increased levels of dopamine and norepinephrine can affect various downstream pathways, potentially leading to changes in mood, cognition, and motor control.
Result of Action
The increased levels of dopamine and norepinephrine resulting from the action of 4-Benzyloxy-piperidine hydrochloride can lead to various effects at the molecular and cellular levels . These may include changes in neuronal firing rates, alterations in gene expression, and modulation of synaptic plasticity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Benzyloxy)piperidine hydrochloride typically involves the reaction of piperidine with benzyl alcohol to form benzyloxy piperidine, which is then reacted with hydrochloric acid to obtain the hydrochloride salt . The specific steps are as follows:
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Reaction of Piperidine with Benzyl Alcohol
Reagents: Piperidine, benzyl alcohol, and a catalyst.
Conditions: The reaction is carried out under an inert atmosphere, typically in anhydrous toluene. The mixture is heated to facilitate the reaction.
Product: Benzyloxy piperidine.
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Formation of Hydrochloride Salt
Reagents: Benzyloxy piperidine and hydrochloric acid.
Conditions: The reaction mixture is cooled and acidified with hydrochloric acid.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Benzyloxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Similar in structure but lacks the benzyloxy group.
Benzylpiperazine: Another compound with similar monoamine releasing properties but different structural features.
Tetrahydroisoquinoline: A compound with similar pharmacological effects but a different core structure.
Uniqueness
4-(Benzyloxy)piperidine hydrochloride is unique due to its specific benzyloxy substitution, which imparts distinct chemical and pharmacological properties. This substitution enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in pharmacological research .
Properties
IUPAC Name |
4-phenylmethoxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZNPXDFDHBMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510329 | |
Record name | 4-(Benzyloxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81151-68-0 | |
Record name | 4-(Benzyloxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(benzyloxy)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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